

Neuraminidase-IN-14 chemical properties and structure

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An In-depth Technical Guide on Neuraminidase-IN-14

Disclaimer: Information regarding the specific chemical properties, structure, and experimental protocols for **Neuraminidase-IN-14** is not extensively available in peer-reviewed scientific literature. The following guide is a compilation of available data, supplemented with general knowledge of neuraminidase inhibitors to provide a relevant technical overview for researchers, scientists, and drug development professionals.

Introduction

Neuraminidase-IN-14 is a small molecule inhibitor of the neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus, facilitating the release of newly formed virus particles from infected host cells.[2][3][4][5] By inhibiting this enzyme, **Neuraminidase-IN-14** can prevent the spread of the virus, making it a compound of interest for antiviral drug development.

Chemical Properties and Structure

Detailed structural information and experimentally determined physicochemical properties for **Neuraminidase-IN-14** are not publicly available. The compound is identified by its Chemical Abstracts Service (CAS) number and molecular formula.

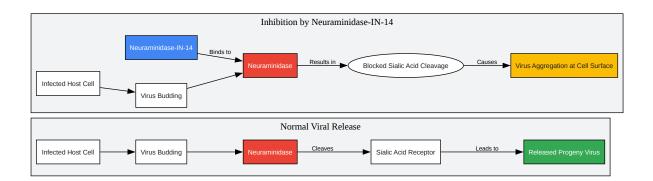


Property	Value
CAS Number	2935407-34-2
Molecular Formula	C20H14Cl2N4O2S
Molecular Weight	445.32 g/mol
Biological Activity	Neuraminidase Inhibitor
EC50	0.11 μΜ

Table 1: Chemical and Physical Properties of **Neuraminidase-IN-14**. Data sourced from vendor information.

Mechanism of Action

The primary mechanism of action for neuraminidase inhibitors like **Neuraminidase-IN-14** is the blockage of the neuraminidase enzyme's active site. This inhibition prevents the cleavage of sialic acid residues on the surface of the host cell and on newly synthesized virus particles. As a result, the progeny virions cannot detach from the host cell membrane, leading to their aggregation at the cell surface and preventing the infection of new cells.





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Figure 1: General mechanism of action of a neuraminidase inhibitor.

Experimental Protocols

While a specific protocol for **Neuraminidase-IN-14** is not available, a standard fluorometric neuraminidase inhibition assay is a common method to determine the inhibitory activity of compounds against the neuraminidase enzyme.

Neuraminidase Inhibition Assay (Fluorometric)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a neuraminidase inhibitor.

Materials:

- Neuraminidase inhibitor compound (e.g., Neuraminidase-IN-14)
- Influenza virus stock or recombinant neuraminidase enzyme
- 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
- Stop solution (e.g., 0.1 M glycine, pH 10.2)
- 96-well black microplates
- Fluorometer

Procedure:

- Compound Preparation: Prepare a serial dilution of the neuraminidase inhibitor in the assay buffer.
- Enzyme Reaction:
 - Add the neuraminidase enzyme to the wells of the 96-well plate.

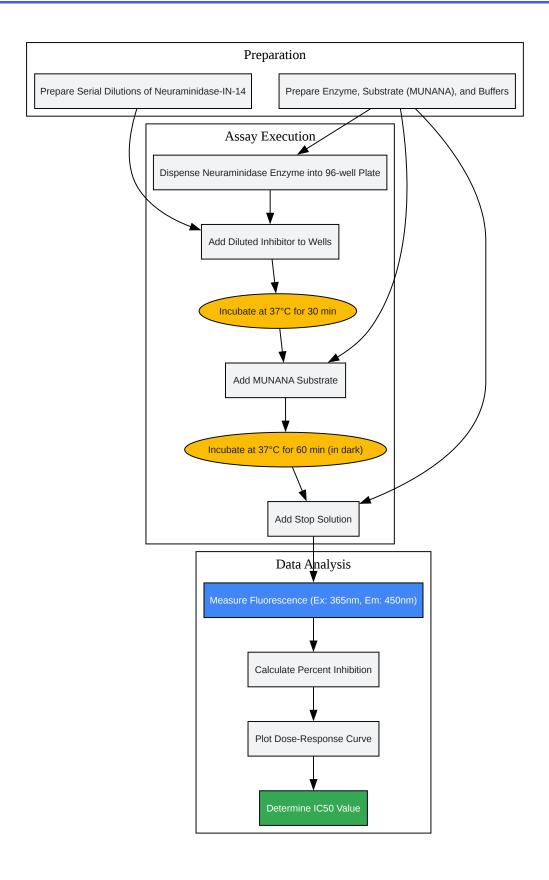
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- Add the diluted inhibitor to the respective wells.
- o Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.
- Incubate the plate at 37°C for 30 minutes.
- Substrate Addition: Add the MUNANA substrate to all wells.
- Incubation: Incubate the plate at 37°C for 1 hour in the dark.
- Stopping the Reaction: Add the stop solution to all wells.
- Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
- Data Analysis:
 - Subtract the background fluorescence (blank wells) from all readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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Figure 2: General experimental workflow for a neuraminidase inhibition assay.



Conclusion

Neuraminidase-IN-14 is a potent inhibitor of the neuraminidase enzyme based on the available in vitro data. However, a comprehensive evaluation of its potential as a therapeutic agent is limited by the lack of publicly available information on its chemical structure, physicochemical properties, and detailed biological activity. Further research and disclosure of data are necessary to fully assess its drug development potential. The provided general mechanism of action and experimental protocol serve as a foundational guide for researchers interested in the study of neuraminidase inhibitors.

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